(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran
Description
(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is a benzofuran derivative characterized by a styryl group substituted with three methoxy groups at the 3′,4′,5′-positions and an additional methoxy group at the 4-position of the benzofuran core. Compound 19g features a benzofuran core with methoxy groups at positions 6 and 4, along with a trans-3,4,5-trimethoxystyryl moiety. Its synthesis involves a palladium-catalyzed coupling reaction, yielding an 85% product after flash chromatography . Key spectral data include:
- ¹H-NMR (CD₃CN): Methoxy signals at δ 3.68–3.88 ppm, styryl doublets (J = 16.2 Hz), and aromatic protons between δ 6.75–7.50 ppm.
- ¹³C-NMR: Resonances for methoxy carbons (~54.9–60.3 ppm) and aromatic carbons (106.6–159.5 ppm).
- HRMS: [M + Na⁺] at m/z 575.2048 (calc. 575.2040) .
This compound’s structural framework is associated with potent anticancer activity, particularly when the trimethoxystyryl group is retained ().
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-methoxy-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C20H20O5/c1-21-16-9-13(10-17-15(16)7-8-25-17)5-6-14-11-18(22-2)20(24-4)19(12-14)23-3/h5-12H,1-4H3/b6-5+ |
InChI Key |
DXYHWNRPKQKFAS-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1C=CO2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC2=C1C=CO2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: A condensation reaction is carried out between the starting materials in the presence of a base, such as potassium carbonate, to form the styryl intermediate.
Cyclization: The styryl intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinones
Reduction: Reduced derivatives
Substitution: Substituted benzofurans
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Key Findings :
- The trimethoxystyryl moiety is critical for activity; dimethoxy analogs (e.g., 9 , 10 ) show >10-fold reduced potency .
- Benzofuran-based derivatives (e.g., compound 11 ) retain high tubulin binding affinity, mimicking DMU-212’s mechanism by targeting the colchicine site .
Benzofuran Derivatives with Varied Methoxy Substitution
Compound 19h ()
- Structure : (E)-3-(3,4-Dimethoxyphenyl)-6-methoxy-2-(4-methoxyphenyl)-4-(4-methoxystyryl)benzofuran.
- Comparison: Reduced methoxy substitution on the styryl group (3,4-dimethoxy vs. Spectral shifts: Methoxy signals at δ 3.75–3.86 ppm, similar to compound 19g, but altered aromatic proton patterns due to substituent differences .
Compound 4z ()
- Structure: (6-Methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanol.
- Comparison :
Non-Benzofuran Analogs
(E)-2-(3,4,5-Trimethoxystyryl)-4H-[3,1]-benzoxazin-4-one (2h, )
- Structure: Benzoxazinone core with a trimethoxystyryl group.
- Comparison: IR Data: Strong carbonyl stretch at 1761 cm⁻¹ (benzoxazinone) vs. benzofuran’s absence of this peak. Reduced bioavailability due to increased polarity from the oxazinone ring .
Sesartemin ()
- Structure : Complex bicyclic lignan with multiple methoxy groups.
- Comparison :
- IUPAC Name : 4-Methoxy-6-[4-(3,4,5-trimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2H-1,3-benzodioxole.
- Despite shared methoxy groups, the fused furan/benzodioxole system limits overlap with benzofuran-based mechanisms .
Biological Activity
(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is a synthetic compound with notable biological activity, particularly in the context of cancer research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : CHO
- Molecular Weight : 340.4 g/mol
- CAS Number : 832127-63-6
The compound exhibits its biological effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. This mechanism is similar to that of other known microtubule-targeting agents such as combretastatin A4 (CA-4). Studies have shown that (E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran has a significantly higher antiproliferative activity against various cancer cell lines compared to CA-4, suggesting a potential for enhanced efficacy in cancer treatment .
Antiproliferative Activity
Recent studies have demonstrated that (E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran exhibits potent antiproliferative effects across multiple cancer cell lines. The following table summarizes the IC values reported in various studies:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MDA-MB-435 (melanoma) | 0.078 | |
| SR leukemia | 0.094 | |
| HOP-92 (lung cancer) | 0.170 | |
| A549 (lung adenocarcinoma) | 0.06 - 0.17 | |
| ME-180 (cervical cancer) | 0.06 - 0.17 |
The compound's selectivity for cancer cells over normal cells has been highlighted in comparative studies where it demonstrated a significant reduction in viability of activated endothelial cells while sparing quiescent ones .
Case Studies
- Study on Cancer Cell Lines : A comprehensive evaluation of the compound against a panel of human cancer cell lines revealed that it inhibited growth in approximately 78% of the tested lines with an average GI value of 1.42 µM across all evaluated cells .
- Molecular Docking Studies : Molecular docking simulations indicated that (E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran interacts favorably with α/β tubulin at the colchicine binding site, which is critical for its mechanism as a microtubule inhibitor .
Additional Biological Activities
Beyond its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory and antioxidant activities, although these effects require further investigation to establish their clinical relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
